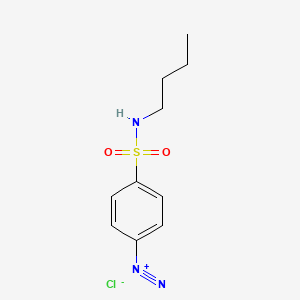
1,4-Dioctadecylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioctadecylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with two octadecyl groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioctadecylcyclohexane can be synthesized through a multi-step process involving the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation of cyclohexane with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures high yields and purity of the final product. The reaction mixture is usually subjected to distillation and recrystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioctadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives with functional groups at the 1 and 4 positions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of any unsaturated bonds present in the compound.
Substitution: The octadecyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), electrophilic reagents, appropriate solvents.
Major Products Formed:
Oxidation: Cyclohexane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Fully hydrogenated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,4-Dioctadecylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity and stability of cyclohexane derivatives.
Biology: Investigated for its potential use in lipid bilayer studies and membrane protein interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, particularly in the formulation of liposomal drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,4-Dioctadecylcyclohexane is largely dependent on its structural properties. The long octadecyl chains provide hydrophobic interactions, while the cyclohexane ring offers a rigid backbone. These properties enable the compound to interact with lipid bilayers and hydrophobic regions of proteins, influencing membrane fluidity and protein function. The molecular targets and pathways involved include lipid membranes and hydrophobic protein domains.
Comparison with Similar Compounds
1,4-Didecylcyclohexane: Similar structure with shorter decyl chains, leading to different physical properties and reactivity.
1,4-Dioctylcyclohexane: Contains octyl chains, resulting in variations in hydrophobicity and interaction with biological membranes.
1,4-Didodecylcyclohexane: Features dodecyl chains, offering a balance between hydrophobicity and flexibility.
Uniqueness: 1,4-Dioctadecylcyclohexane stands out due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability in various applications. Its unique combination of rigidity and hydrophobicity makes it a valuable compound for studying membrane dynamics and developing specialized industrial products.
Properties
CAS No. |
820233-14-5 |
|---|---|
Molecular Formula |
C42H84 |
Molecular Weight |
589.1 g/mol |
IUPAC Name |
1,4-dioctadecylcyclohexane |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39-42(40-38-41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
InChI Key |
QMVWTGAFGXYHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


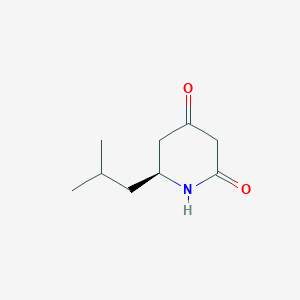
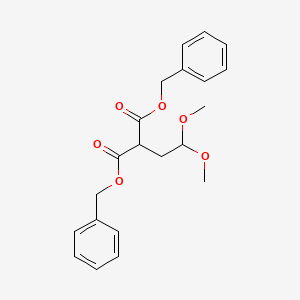
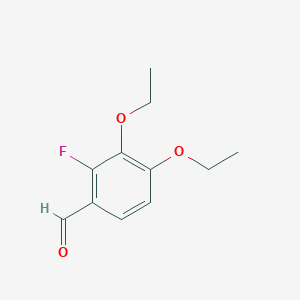
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
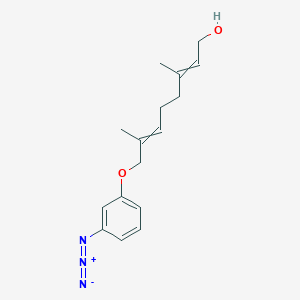
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
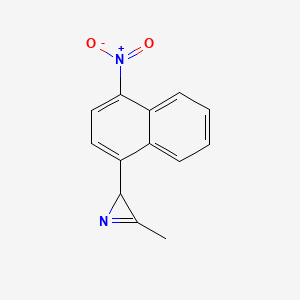
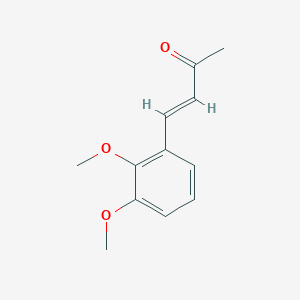
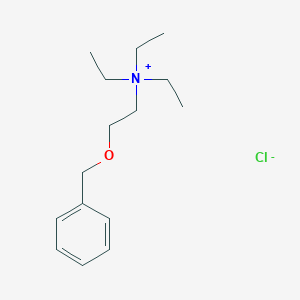
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
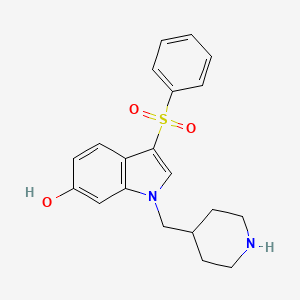
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
